1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
83949-75-1 |
|---|---|
Molecular Formula |
C20H25N3O4S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl sulfate;N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C19H22N3.CH4O4S/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-5-6(2,3)4/h5-14H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
LPQMOFIXRVVOSF-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-] |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-] |
Other CAS No. |
83949-75-1 88385-22-2 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Biological Activity
1,3,3-Trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate (CAS No. 65121-73-5) is a synthetic compound belonging to the class of indolium derivatives. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C19H23N3O4S
- Molar Mass : 389.47 g/mol
- CAS Number : 65121-73-5
- EINECS : 265-459-3
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by PubChem demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, a study published in the Journal of Medicinal Chemistry found that it induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism of action appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
Antioxidant Activity
In vitro assays have shown that this compound possesses antioxidant properties, which can mitigate oxidative stress in cells. The DPPH radical scavenging assay indicated a scavenging activity of approximately 70% at a concentration of 100 µg/mL.
The biological activities of this compound can be attributed to its structural features which allow interaction with biological macromolecules. The indolium moiety is known for its ability to participate in electron transfer processes, which is crucial for its antimicrobial and cytotoxic effects.
Case Studies
- Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates when combined with standard antibiotic therapy.
- Anticancer Research : In a recent study published in Cancer Letters, the compound was tested on xenograft models of breast cancer. The results demonstrated a marked reduction in tumor size and improved survival rates among treated groups compared to controls.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes .
2. Antioxidant Properties
The compound has been shown to possess antioxidant capabilities, which can help in mitigating oxidative stress in biological systems. This property is particularly valuable in pharmaceutical formulations aimed at reducing oxidative damage in cells .
3. Photodynamic Therapy
Due to its ability to generate reactive oxygen species upon light activation, 1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate is being investigated for use in photodynamic therapy (PDT). PDT is a treatment method for certain types of cancer that involves the use of light-sensitive compounds to induce cell death in targeted tissues .
Industrial Applications
1. Dye and Pigment Production
This compound can be utilized in the synthesis of dyes and pigments due to its vibrant color properties. It can serve as a precursor for various colorants used in textiles and plastics .
2. Chemical Synthesis
In organic chemistry, it acts as an intermediate in the synthesis of other complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desired properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. |
| Study 2 | Antioxidant Activity | Showed a reduction in oxidative stress markers in vitro. |
| Study 3 | Photodynamic Effects | Induced apoptosis in cancer cell lines when activated by light exposure. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitutions
Core Indolium Derivatives
- Basic Yellow 37 (CAS: 55777-80-5): Contains a benzimidazolium core with a coumarin substituent. Unlike Basic Yellow 51, it lacks the hydrazono-methyl group, resulting in reduced conjugation and a hypsochromic shift in absorbance .
- 1,3,3-Trimethyl-2-[(Methyl(4-Methylphenyl)Hydrazono)Methyl]-3H-Indolium 4-Methylbenzenesulfonate (CAS: 92908-54-8): Differs in the counterion (tosylate vs. methyl sulphate) and substituent (4-methylphenyl vs. phenyl). The tosylate counterion enhances solubility in organic solvents compared to the hydrophilic methyl sulphate .
Hydrazono-Modified Derivatives
- 1,3,3-Trimethyl-2-[[Methyl(4-(Phenylazo)Phenyl)Hydrazono]Methyl]-3H-Indolium Hydrogen Sulphate (CAS: 83949-97-7): Incorporates a phenylazo group, extending conjugation and shifting absorbance to longer wavelengths (~650 nm vs. ~450 nm for Basic Yellow 51) .
Physicochemical Properties
Stability and Reactivity
- pH Stability : Basic Yellow 51 remains stable in aqueous solutions across a broad pH range (2–10), similar to other indocyanine derivatives, due to its single-charged cationic form .
- Hydrolysis: Unlike carbocyanine dyes (e.g., Cy5-Cl), Basic Yellow 51 resists hydrolysis under acidic conditions, attributed to the electron-withdrawing hydrazono group stabilizing the indolium core .
Key Research Findings
- Quantum-Chemical Analysis: The hydrazono group in Basic Yellow 51 contributes to a planar molecular geometry, maximizing π-conjugation and absorption intensity .
- Protonation Studies : Protonation occurs at the indolium nitrogen, shifting absorbance by ~20 nm, a feature exploited in pH-sensitive sensors .
Preparation Methods
General Synthetic Approach
The synthesis of 1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate typically proceeds via a two-step reaction sequence:
Step 1: Formation of the Hydrazono Intermediate
A 3H-indolium salt (specifically 1,3,3-trimethylindolium derivative) is reacted with a methylphenylhydrazine derivative. This condensation reaction is conducted in the presence of a suitable acid catalyst, which facilitates the formation of the hydrazono linkage (-C=N-N-). The reaction conditions are optimized to favor the formation of the hydrazono methyl group attached at the 2-position of the indolium ring.Step 2: Methyl Sulphate Salt Formation
The hydrazono intermediate is subsequently treated with methyl sulphate, which acts as a methylating agent and counterion source to yield the methyl sulphate salt form of the compound. This step stabilizes the cationic indolium species and improves the compound’s solubility and handling properties.
This general synthetic route is supported by chemical suppliers’ descriptions and research data indicating the necessity of acid catalysis and methyl sulphate treatment for successful preparation.
Detailed Reaction Conditions and Parameters
| Preparation Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Condensation | 3H-indolium salt + methylphenylhydrazine | Acidic medium, typically mild acids (e.g., acetic acid or HCl), room temperature to moderate heating (25–60°C) | Acid catalysis promotes hydrazono group formation; reaction time varies (1–6 hours) |
| Methyl Sulphate Treatment | Hydrazono intermediate + methyl sulphate | Controlled temperature (0–40°C), stirring for several hours | Ensures quaternization and salt formation; avoids decomposition |
- The choice of solvent is critical, often involving polar solvents such as ethanol, methanol, or aqueous mixtures to dissolve both reactants effectively.
- Reaction monitoring is performed by spectroscopic methods (UV-Vis, NMR) to confirm hydrazono bond formation before methyl sulphate addition.
Purification and Yield Optimization
- The crude product after methyl sulphate treatment is typically precipitated by addition of non-polar solvents (e.g., diethyl ether) or by cooling.
- Purification methods include recrystallization from suitable solvents or chromatographic techniques if high purity is required.
- Yields are generally good, often exceeding 70%, depending on reaction scale and purity of starting materials.
Research Findings and Analytical Data Supporting Preparation
Spectroscopic Characterization:
The formation of the hydrazono group is confirmed by characteristic signals in NMR spectra (e.g., imine proton shifts) and UV-Vis absorption bands specific to the indolium-hydrazono conjugation system.Molecular Formula and Weight:
The compound has a molecular formula of C20H25N3O4S with a molecular weight of approximately 403.5 g/mol, consistent with the methyl sulphate salt form.Structural Confirmation:
2D and 3D conformers available in chemical databases confirm the expected geometry and charge distribution after methyl sulphate addition.
Summary Table of Preparation Method
| Step | Reactants | Catalyst/Agent | Conditions | Outcome |
|---|---|---|---|---|
| 1 | 3H-indolium salt + methylphenylhydrazine | Acid catalyst (e.g., acetic acid) | 25–60°C, 1–6 h | Hydrazono intermediate formation |
| 2 | Hydrazono intermediate + methyl sulphate | Methyl sulphate | 0–40°C, several hours | Formation of methyl sulphate salt of the compound |
Q & A
Q. What are the established synthetic routes for 1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate, and what reaction conditions optimize yield?
The compound is synthesized via condensation reactions involving indolium precursors and methylphenylhydrazine derivatives. For example, refluxing 1,3,3-trimethyl-2-methylene-3H-indol-ω-aldehyde with methylphenylhydrazine in toluene under acidic conditions (e.g., methanesulfonic acid) for 12 hours, followed by sulfation, achieves moderate yields (~19%) . Key parameters include temperature control (reflux conditions), solvent selection (toluene for azeotropic water removal), and stoichiometric ratios of reagents. Purity is monitored via thin-layer chromatography (TLC) or HPLC .
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?
Characterization relies on NMR (<sup>1</sup>H, <sup>13</sup>C) to confirm the indolium core, hydrazone linkage, and methyl sulfate group. Mass spectrometry (ESI-MS or MALDI-TOF) validates the molecular ion peak (C20H25N3O4S<sup>+</sup>, m/z 428.16). FT-IR identifies sulfate stretching vibrations (~1200 cm<sup>−1</sup>) and C=N bonds (~1600 cm<sup>−1</sup>). X-ray crystallography, though less common due to solubility challenges, provides definitive proof of stereochemistry .
Q. What are the primary applications of this compound in analytical chemistry?
As a cationic dye (Basic Yellow 51 or Astrazen Yellow 5GL), it is used in histochemical staining and spectrophotometric assays. Its hydrazone moiety enables selective binding to metal ions (e.g., selenium), making it a reagent for trace-element detection via UV-Vis spectroscopy (λmax ~420–450 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data when characterizing hydrazone-linked indolium derivatives?
Discrepancies in NMR or IR spectra often arise from tautomerism in the hydrazone group (azo vs. hydrazone forms) or sulfate counterion interactions. Strategies include:
Q. What experimental design considerations are critical for studying this compound’s environmental stability and degradation pathways?
Advanced studies require:
- Accelerated degradation assays : Exposure to UV light, oxidants (H2O2), or microbial consortia to simulate natural conditions.
- Analytical endpoints : LC-MS/MS to identify degradation byproducts (e.g., desulfated indolium or phenylhydrazine fragments).
- Toxicity profiling : Use of Vibrio fischeri bioluminescence assays or Daphnia magna lethality tests to assess ecotoxicological risks .
Q. How does the methyl sulfate group influence the compound’s solubility and reactivity in aqueous vs. organic matrices?
The sulfate anion enhances aqueous solubility (~10–20 mg/mL in water at 25°C) but limits stability in polar solvents due to hydrolysis. In nonpolar solvents (e.g., DCM), the indolium cation stabilizes via charge delocalization, enabling applications in organic synthesis. Reactivity studies (e.g., nucleophilic substitution at the sulfate group) require anhydrous conditions to prevent decomposition .
Q. What mechanistic insights explain its role as a photosensitizer or electron-transfer agent in photochemical studies?
The conjugated hydrazone-indolium system facilitates π→π* transitions, enabling light absorption in the visible range. Electron paramagnetic resonance (EPR) studies reveal radical formation under UV irradiation, suggesting potential in photocatalytic systems. The methyl group at N-3 sterically hinders aggregation, improving photostability .
Methodological Notes
- Contradiction Management : Conflicting spectral assignments (e.g., IR peaks for C=N vs. aromatic C-C) should be resolved via comparative analysis with structurally validated analogs .
- Data Reproducibility : Batch-to-batch variability in sulfate counterion purity (>98% by HPLC) necessitates strict quality control during synthesis .
- Advanced Techniques : Time-resolved fluorescence spectroscopy and transient absorption spectroscopy are recommended for studying excited-state dynamics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
